molecular formula C17H13Cl2NO B14428011 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine CAS No. 81078-37-7

8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine

Cat. No.: B14428011
CAS No.: 81078-37-7
M. Wt: 318.2 g/mol
InChI Key: ANCSQWWBLLWPTR-UHFFFAOYSA-N
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Description

8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine typically involves multiple steps. One common method includes the condensation of benzodiazepines with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can lead to the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired benzazepine compound.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation and reductive rearrangement are often employed to streamline the synthesis process and minimize by-products . The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines .

Scientific Research Applications

8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some of its analogs, this compound may offer a different profile of activity, making it a valuable subject for further research and development .

Properties

CAS No.

81078-37-7

Molecular Formula

C17H13Cl2NO

Molecular Weight

318.2 g/mol

IUPAC Name

8-chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine

InChI

InChI=1S/C17H13Cl2NO/c1-21-16-9-7-11-6-8-12(18)10-14(11)17(20-16)13-4-2-3-5-15(13)19/h2-10,16H,1H3

InChI Key

ANCSQWWBLLWPTR-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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